molecular formula C10H8F4O2 B1401362 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid CAS No. 1323966-46-6

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B1401362
CAS No.: 1323966-46-6
M. Wt: 236.16 g/mol
InChI Key: SCCXDMHIISSUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid” is a chemical compound with the CAS Number: 1706452-86-9 . It has a molecular weight of 236.17 and its IUPAC name is 2-(2-fluoro-5-methyl-3-(trifluoromethyl)phenyl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F4O2/c1-5-2-6(4-8(15)16)9(11)7(3-5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature .

Scientific Research Applications

Chiral Derivatizing Agent

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid has been studied for its use as a chiral derivatizing agent. This application is significant for the configurational determination of enantiomers in compounds such as secondary alcohols and primary amines. The sensitivity of fluorine NMR (19F NMR) spectroscopy to structural effects in these derivatives is a key aspect of this application, aiding in the distinction of enantiomers and in understanding the electronic effects on the fluorine atom in various molecular conformations (Hamman, Béguin, & Arnaud, 1991).

Synthesis of Fluorinated Compounds

The synthesis of fluoroalkyl amino reagents using this compound derivatives has been explored. These reagents play a role in introducing the fluoro(trifluoromethoxy)methyl group into various compounds, a process valuable in medicinal and agricultural chemistry (Schmitt et al., 2017).

Electrophilic Fluorination

Research into the electrophilic fluorination of phenylacetic acid derivatives, involving a charge-transfer complex, has demonstrated significant solvent-dependent selectivity. This method, focusing on the formation of α-fluoro-α-arylcarboxylic acids, has implications in organic synthesis and pharmaceutical research (Madani et al., 2022).

Electrochemical Fluorination

Electrochemical fluorination using compounds derived from this compound has been investigated. This approach is notable for its potential in the fluorination of organic molecules, a process relevant in pharmaceuticals and agrochemicals (Balandeh et al., 2017).

Comparative Reactivity Studies

Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including derivatives of this compound, have been conducted. These studies provide insights into the molecular properties and reactivity patterns of such compounds (Srivastava et al., 2015).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid” are not available in the retrieved data, related compounds like “2,4,5-Trifluorophenylacetic acid” have been used as precursors for the synthesis of sitagliptin, an anti-diabetic medication for the treatment of type-2 diabetes . This suggests potential applications in pharmaceutical synthesis.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. The interactions between this compound and these enzymes can lead to changes in the metabolic pathways and the production of reactive intermediates .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic processes, potentially leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In in vitro studies, this compound may undergo chemical degradation, leading to the formation of reactive intermediates that can affect cellular processes. In in vivo studies, the compound’s stability and degradation can impact its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular function and metabolic processes. At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The metabolic pathways of this compound can influence its overall biological activity and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological effects. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

2-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-5-2-6(3-9(15)16)8(11)4-7(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCXDMHIISSUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192552
Record name Benzeneacetic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-46-6
Record name Benzeneacetic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid
Reactant of Route 4
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid
Reactant of Route 6
2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.